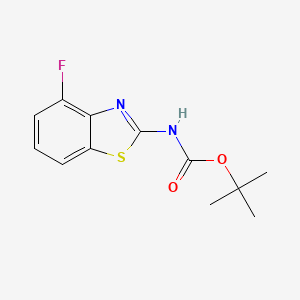
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H13FN2O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester typically involves the reaction of 4-fluorobenzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
4-Fluorobenzothiazole+tert-Butyl chloroformate→(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and control over reaction parameters.
化学反応の分析
Types of Reactions
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Substitution: Various substituted benzothiazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzothiazole ring.
科学的研究の応用
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, lacking the fluorine and carbamate groups.
(4-Chlorobenzothiazol-2-yl)carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
(4-Methylbenzothiazol-2-yl)carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(4-Fluorobenzothiazol-2-yl)carbamic acid tert-butyl ester is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H13FN2O2S |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
tert-butyl N-(4-fluoro-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O2S/c1-12(2,3)17-11(16)15-10-14-9-7(13)5-4-6-8(9)18-10/h4-6H,1-3H3,(H,14,15,16) |
InChIキー |
KQBUKVWETMRLBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


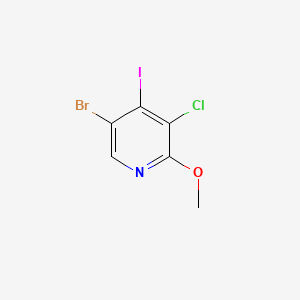
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
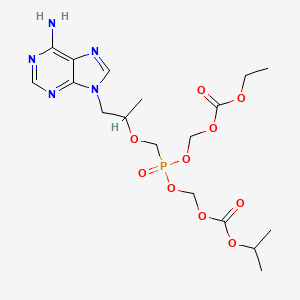
![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)
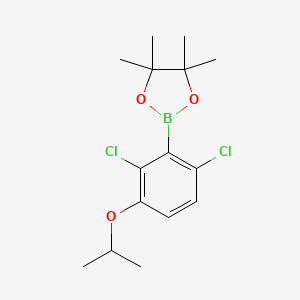
![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
![(6R,7R)-3-(ACetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid xsodium salt](/img/structure/B14019098.png)
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)

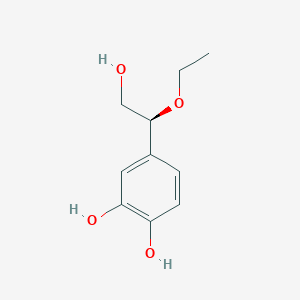
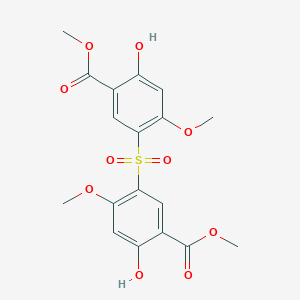
![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)
![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
